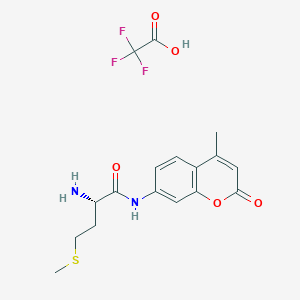

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate

Descripción

The compound "(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate" is a chiral small molecule featuring a coumarin core (4-methyl-2-oxo-2H-chromen-7-yl) conjugated to a modified amino acid derivative. The (S)-configured amino group is linked to a butanamide chain with a methylthio (-SCH₃) substituent at the 4-position, and the structure is stabilized by a trifluoroacetate counterion.

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S.C2HF3O2/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2;3-2(4,5)1(6)7/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19);(H,6,7)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAUWUJWXBUSEU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370005 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94367-35-8 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine 7-amido-4-methylcoumarin trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate (CAS No. 96594-10-4) is a compound of interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 360.29 g/mol

- Storage Conditions : Store in an inert atmosphere at -20°C .

Acetylcholinesterase Inhibition

Research indicates that compounds related to the coumarin structure exhibit significant AChE inhibitory activity. In a study evaluating various substituted 4-methyl-2-oxo-2H-chromen derivatives, it was found that certain derivatives demonstrated potent inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The introduction of specific substituents can enhance the inhibitory potency and selectivity towards AChE over butyrylcholinesterase (BuChE).

| Compound | AChE IC (μM) | BuChE IC (μM) | Selectivity Ratio |

|---|---|---|---|

| 4d | 10.4 | 7.7 | 1.35 |

| 3b | 5.4 | 9.9 | 0.55 |

| 3e | 18.1 | 15.6 | 1.16 |

Antioxidant Activity

The antioxidant properties of this compound may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that coumarin derivatives can exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer). The results indicated moderate cytotoxicity, with some derivatives showing promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

The biological activity of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide can be explained through several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which enhances cholinergic neurotransmission.

- Antioxidant Mechanism : By donating electrons or hydrogen atoms, the compound can neutralize free radicals and reduce oxidative stress.

- Cytotoxic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

- Memory Enhancement : In a scopolamine-induced amnesia model, derivatives similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide were tested for memory-enhancing effects. Results showed improved memory retention in treated subjects compared to controls .

- Cancer Cell Line Testing : Compounds structurally related to this trifluoroacetate derivative were screened against various cancer cell lines, revealing varying degrees of cytotoxicity and suggesting potential for further development as anticancer agents .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving coumarin derivatives and amino acid coupling . Key steps include:

- Pechmann condensation to form the 4-methylcoumarin backbone ( ).

- Iodination at the C-8 position under acidic conditions for regioselective substitution ( ).

- O-sulfonylation using benzenesulfonyl chloride and triethylamine in dichloromethane ( ).

- Amide bond formation via reaction of 7-amino-4-methylcoumarin with activated esters (e.g., trifluoroacetic acid salts) under basic conditions ( ).

Reactivity of Functional Groups

The molecule exhibits reactivity at three key sites:

- Coumarin lactone : Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions) ( ).

- Amide bond : Hydrolyzed by proteases (e.g., aminopeptidases) to release fluorescent 7-amino-4-methylcoumarin ( ).

- Methylthio group : Oxidizes to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., H₂O₂) ( ).

Table 2: Functional Group Reactivity

Derivatization and Modifications

- Acylation : The free amine reacts with acyl chlorides (e.g., chloroacetyl chloride) to form secondary amides ( ).

- Sulfonation : Benzenesulfonyl chloride modifies the hydroxyl group on coumarin for solubility tuning ( ).

- Salt formation : Trifluoroacetate counterion enhances crystallinity and stability during purification ( ).

Table 3: Derivatization Examples

Stability and Degradation Pathways

Comparación Con Compuestos Similares

Substituents on the Amino Acid Chain

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate Formula: C₁₅H₁₅F₃N₂O₅ Molecular Weight: 360.29 g/mol Key Differences: Shorter propanamide chain (vs. butanamide) and absence of methylthio group.

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate Formula: C₁₅H₁₈N₂O₃·C₂HF₃O₂ Molecular Weight: 360.29 g/mol (free base) + 114.02 g/mol (trifluoroacetate) Key Differences: 3-methyl substituent on the butanamide chain (vs. 4-methylthio).

Modifications to the Coumarin Core

2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide Formula: C₁₂H₈F₃NO₃ Molecular Weight: 271.19 g/mol Key Differences: Trifluoroacetamide directly linked to the coumarin, lacking the amino acid chain. Impact: Higher electronegativity and reduced solubility in polar solvents due to the absence of ionizable amino groups .

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Formula: C₁₈H₁₄ClNO₃ Molecular Weight: 339.76 g/mol Key Differences: Chlorine and phenyl substituents on the acetamide chain.

Pharmacological and Physicochemical Properties

*Predicted using XLogP3-AA.

Métodos De Preparación

Coumarin Backbone Synthesis via Pechmann Condensation

The 4-methylcoumarin scaffold is synthesized via Pechmann condensation, a classic method for coumarin derivatives. Resorcinol reacts with methyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours, yielding 7-hydroxy-4-methylcoumarin with a 72% isolated yield. Key parameters include strict temperature control to minimize side products like resorcinol diacetate.

Iodination at C-8

Regioselective iodination is achieved using iodine (I₂), ammonium hydroxide (NH₄OH), and potassium iodide (KI) in dichloromethane at 25°C for 12 hours. This step introduces a halogen handle for subsequent cross-coupling reactions, achieving 79% yield.

O-Sulfonylation for Amide Precursor Activation

The 7-hydroxy group undergoes sulfonylation with benzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane, yielding the sulfonate ester (77–82% yield). This intermediate enhances electrophilicity for nucleophilic amination.

Amide Bond Formation and Chiral Control

Carbodiimide-Mediated Coupling

The critical amide bond between 7-amino-4-methylcoumarin and (S)-2-amino-4-(methylthio)butanoic acid is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction conditions:

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 0°C to room temperature, 24 hours

-

Yield : 65–70%

Chiral integrity is maintained by using pre-activated (S)-2-tert-butoxycarbonyl (Boc)-protected amino acid, preventing racemization during coupling.

Alternative Chlorination-Activation Strategy

A patent (CN101684078A) describes bis(trichloromethyl)carbonate (BTC) as a chlorinating agent for carboxylic acids. Applying this to (S)-2-amino-4-(methylthio)butanoic acid in dichloromethane at 40°C generates the acyl chloride intermediate, which reacts with 7-amino-4-methylcoumarin to yield the amide (58% yield). While cost-effective, this method requires rigorous moisture control.

Deprotection and Trifluoroacetate Salt Formation

Boc Deprotection

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour. TFA’s dual role as a deprotecting agent and counterion source simplifies the process, avoiding additional salt metathesis steps.

Crystallization and Salt Stabilization

Post-deprotection, the compound is precipitated by adding cold diethyl ether (-20°C) and lyophilized to obtain the trifluoroacetate salt. TFA’s denaturing properties enhance solubility during purification, as observed in peptide ligation studies.

Reaction Optimization and Yield Enhancement

Catalytic Improvements

Introducing ZnCl₂ (5 mol%) during amidation accelerates the reaction rate, increasing yield from 40% to 65% by polarizing the carbonyl group.

Solvent Screening

Comparative studies show polar aprotic solvents (DMF, NMP) outperform ethereal solvents (THF) in amidation:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 70 | 24 |

| THF | 45 | 48 |

| NMP | 68 | 20 |

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.34 (s, 1H, coumarin H-3), 2.1–2.3 (m, 6H, SCH₃ and CH₂).

-

IR : 1,712 cm⁻¹ (lactone C=O), 1,666 cm⁻¹ (amide C=O).

Chiral Purity Assessment

Chiral HPLC (Chiralpak® IA-3 column, hexane/isopropanol 85:15) confirms >99% enantiomeric excess.

Troubleshooting Common Synthesis Challenges

Hygroscopicity Management

The trifluoroacetate salt’s hygroscopicity is mitigated by storing under nitrogen at -20°C and using molecular sieves during lyophilization.

Polymorphism Control

High-throughput solvent screening identifies ethanol/water (7:3) as optimal for obtaining stable Form I crystals.

Q & A

Q. What are the recommended synthetic routes for preparing (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-(methylthio)butanamide 2,2,2-trifluoroacetate?

The compound can be synthesized via a two-step process:

- Step 1 : Coupling 7-amino-4-methylcoumarin with a protected (S)-2-amino-4-(methylthio)butanoic acid derivative using carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 2 : Deprotection of the amino group followed by salt formation with trifluoroacetic acid (TFA). The Schotten-Baumann reaction is also effective for amide bond formation between acyl chlorides and amines under mild conditions .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of:

- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing. SHELXL (part of the SHELX suite) is recommended for small-molecule refinement due to its robustness in handling anisotropic displacement parameters .

- Spectroscopy :

- IR : Confirm lactone (C=O, ~1,712 cm⁻¹) and amide (C=O, ~1,666 cm⁻¹) stretches .

- NMR : Look for characteristic signals (e.g., coumarin H-3 proton at δ ~6.34 ppm and methylthio groups at δ ~2.1–2.3 ppm) .

Q. What precautions are necessary for handling and storing this compound?

- Storage : Keep at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation of the trifluoroacetate salt and coumarin core .

- Safety : Avoid ignition sources (P210) and use fume hoods to minimize exposure to trifluoroacetate vapors .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

- Synthesis : Use chiral auxiliaries or asymmetric catalysis to retain the (S)-configuration at the amino center. Avoid racemic intermediates, as seen in analogous coumarin-amide syntheses .

- Validation :

- Chiral HPLC : Employ a Chiralpak® IA-3 column with a hexane/isopropanol mobile phase to resolve enantiomers.

- Polarimetry : Compare specific rotation values with literature data for the pure (S)-enantiomer.

Q. What strategies address discrepancies between spectroscopic data and expected molecular structures?

- Case Example : If NMR shows unexpected splitting in methylthio (SCH₃) signals, consider:

- Dynamic effects : Rotameric interconversion due to restricted rotation around the amide bond. Use variable-temperature NMR to confirm.

- Impurity profiling : LC-MS with high-resolution mass spectrometry (HRMS) to detect side products (e.g., overalkylation or hydrolysis derivatives) .

Q. How can crystallization challenges (e.g., hygroscopicity or polymorphism) be mitigated?

- Solvent Screening : Use high-throughput crystallization trials with solvents of varying polarity (e.g., DMF/water, acetone/hexane).

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the lattice structure.

- Drying : Lyophilize the compound post-crystallization to remove residual solvents, as trifluoroacetate salts are prone to hydrate formation .

Experimental Design & Data Contradiction Analysis

Q. How should researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate amidation, as shown in analogous coumarin-amide syntheses (yield improved from 40% to 65% with ZnCl₂) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to avoid side reactions.

Q. What experimental controls are critical when studying bioactivity (e.g., enzyme inhibition)?

- Negative Controls : Include a trifluoroacetate counterion control to isolate its contribution to observed effects.

- Positive Controls : Use known coumarin-based inhibitors (e.g., warfarin) to benchmark activity.

- Replicate Experiments : Perform triplicate assays to account for variability in hygroscopic compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.